H-Gln-amc HBr

Description

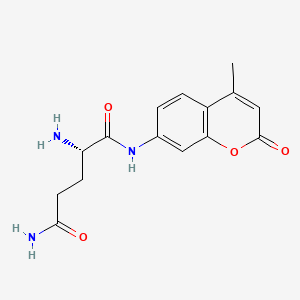

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-N-(4-methyl-2-oxochromen-7-yl)pentanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O4/c1-8-6-14(20)22-12-7-9(2-3-10(8)12)18-15(21)11(16)4-5-13(17)19/h2-3,6-7,11H,4-5,16H2,1H3,(H2,17,19)(H,18,21)/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEPDWBJBPXVCEN-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCC(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCC(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Structural Modification for Research Applications

Chemical Synthesis Methodologies for H-Gln-amc HBr

The synthesis of this compound can be achieved through several established peptide chemistry techniques. The choice of method often depends on the desired scale, purity requirements, and whether it is being synthesized as a standalone molecule or as a C-terminal fragment of a larger peptide.

While highly efficient for assembling longer peptide chains, standard Solid Phase Peptide Synthesis (SPPS) is not typically used for the direct synthesis of a single amino acid-fluorophore conjugate like H-Gln-amc. This is because the fluorophore, 7-amino-4-methylcoumarin (B1665955) (AMC), lacks a functional group for direct attachment to a conventional solid support resin. nih.gov However, modified SPPS strategies have been developed to overcome this limitation.

One innovative approach involves the creation of a specialized "AMC-resin". nih.gov In this method, a derivative of AMC, such as 7-N-(Fmoc)aminocoumarin-4-acetic acid (Fmoc-Aca-OH), is first anchored to a solid support like Wang resin. nih.gov Following the removal of the Fmoc protecting group from the AMC linker, the desired amino acid, Fmoc-Gln(Trt)-OH, can be coupled to the resin-bound AMC. The final product is then cleaved from the solid support.

Another strategy is side-chain anchoring, which is particularly useful when the Gln-AMC moiety is intended as the C-terminus of a larger peptide. nih.gov In this method, the Fmoc-Gln(Trt)-AMC conjugate is first synthesized in solution. This pre-formed block is then attached to a suitable resin via the glutamine side chain. Standard Fmoc-based SPPS cycles can then proceed to elongate the peptide chain from the N-terminus of the glutamine residue. nih.govrsc.org

Cleavage of the final conjugate from these specialized resins typically involves treatment with a strong acid cocktail, such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), often containing scavengers like triisopropylsilane (B1312306) (TIS) to prevent side reactions. thermofisher.comrsc.org

Solution-phase synthesis is a more direct and common route for producing this compound. This approach involves the coupling of an appropriately protected glutamine precursor with 7-amino-4-methylcoumarin in a suitable solvent.

A primary method utilizes carbodiimide (B86325) coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). uni-kiel.de The carboxylic acid of an N-protected glutamine is activated by the carbodiimide, allowing for nucleophilic attack by the amino group of AMC to form the amide bond. DIC is often favored over DCC in modern synthesis because its urea (B33335) byproduct is soluble in common organic solvents, simplifying purification. uni-kiel.depeptide.com

A more efficient and often higher-yielding approach is the activated ester method. beilstein-journals.org This can be performed by pre-synthesizing a stable active ester of the protected glutamine, such as an N-hydroxysuccinimide (NHS) ester, which then readily reacts with AMC. rsc.org Alternatively, activating agents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be used to form the active ester in situ, promoting rapid and clean coupling. hzdr.de This method is particularly advantageous for glutamine-containing peptides as it minimizes the risk of side reactions.

A novel, high-yield method involves the in situ formation of a selenocarboxylate intermediate from the protected amino acid, which subsequently undergoes a non-nucleophilic amidation with an azide (B81097) to form the final product. This technique has been shown to produce Boc-Gln-AMC in high yields (84%). beilstein-journals.orgresearchgate.net

The successful synthesis of this compound relies on the careful selection and transformation of precursor molecules. The key precursors are L-glutamine and 7-amino-4-methylcoumarin (AMC).

To prevent unwanted side reactions during coupling, the glutamine precursor must be chemically protected. This involves two critical modifications:

Nα-protection: The alpha-amino group is temporarily blocked, most commonly with either a tert-butyloxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc) group. peptide.com The choice dictates the subsequent deprotection strategy (acid for Boc, base for Fmoc).

Side-chain protection: The amide group in the glutamine side chain is prone to dehydration and cyclization under coupling conditions. To prevent this, it is protected with a labile group, most commonly the trityl (Trt) group. peptide.comchemimpex.com The Trt group offers the additional advantage of increasing the solubility of the precursor, Fmoc-Gln(Trt)-OH, in organic solvents like DMF. peptide.com

The primary intermediate in the synthesis is the fully protected conjugate, for example, Boc-Gln(Trt)-AMC or Fmoc-Gln(Trt)-AMC . google.com

The final transformations involve removing all protecting groups to yield the free peptide, followed by salt formation.

Deprotection: In a Boc-based strategy, a single step using a strong acid like TFA removes both the Nα-Boc group and the side-chain Trt group. thermofisher.com For an Fmoc-based synthesis, the Fmoc group is first removed with a mild base (e.g., piperidine), and the Trt group is cleaved in the final acidolysis step. google.com

Salt Formation: After deprotection and purification, the resulting free base of Gln-AMC is dissolved in a suitable solvent and treated with hydrobromic acid (HBr) to precipitate the stable this compound salt. nih.gov

| Precursor/Intermediate | Chemical Name | Role in Synthesis |

| Fmoc-Gln(Trt)-OH | Nα-(9-Fluorenylmethyloxycarbonyl)-Nγ-trityl-L-glutamine | Protected amino acid building block for coupling. chemimpex.compeptide.com |

| Boc-Gln-OH | Nα-tert-Butyloxycarbonyl-L-glutamine | Alternative protected amino acid building block. researchgate.net |

| 7-amino-4-methylcoumarin | 7-amino-4-methyl-2H-chromen-2-one | Fluorogenic leaving group. beilstein-journals.org |

| Boc-Gln(Trt)-AMC | tert-Butyl (S)-(5-amino-1-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-1,5-dioxopentan-2-yl)(trityl)carbamate | Fully protected intermediate post-coupling. |

| H-Gln-amc | (S)-2-amino-5-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-5-oxopentanamide | Deprotected free base prior to salt formation. nih.gov |

Solution-Phase Peptide Coupling Techniques

Design and Synthesis of Novel Glutamine-Containing Substrates

While this compound is a useful general substrate, designing more complex peptides with glutamine at their core allows for the development of highly selective and efficient probes for specific enzyme families.

The C1 papain family of cysteine peptidases, which includes important human enzymes like cathepsins L and B, have well-defined substrate specificity requirements. Research has shown that these enzymes preferentially cleave peptide bonds following specific amino acid sequences. The design of selective substrates leverages this specificity.

A key design principle involves placing specific residues at positions P1 and P2 of the substrate (where P1 is the residue immediately preceding the scissile bond).

P1 Position: This position interacts with the S1 subsite of the enzyme. For many C1 family peptidases, a medium-sized, uncharged residue like Glutamine (Gln) is well-tolerated and provides a degree of selectivity.

P2 Position: This position is often crucial for determining high affinity and specificity. A bulky, hydrophobic residue such as Phenylalanine (Phe) in the P2 position is highly favorable for binding to cathepsin L and other related C1 peptidases.

Based on these principles, novel substrates with the general structure Glp-Phe-Gln-X (where Glp is pyroglutamyl and X is a reporter group like AMC) have been synthesized. These substrates, such as Glp-Phe-Gln-AMC , are cleaved with high efficiency by C1 cysteine peptidases but are not recognized by serine peptidases, granting them high selectivity. The simple H-Gln-amc can be considered a foundational block for these more elaborate and selective designs.

| Substrate | Sequence | Target Enzyme Class | Key Design Feature |

| H-Gln-amc | Gln-AMC | Broadly active peptidases | Basic P1 glutamine residue. researchgate.net |

| Glp-Phe-Gln-AMC | Glp-Phe-Gln-AMC | C1 Papain Family Cysteine Peptidases (e.g., Cathepsin L) | Gln at P1 for recognition; Phe at P2 for high affinity and selectivity. |

The synthesis of simple substrates like H-Gln-amc differs significantly from that of more complex derivatives like Glp-Phe-Gln-AMC, reflecting a trade-off between simplicity and substrate performance.

The synthesis of H-Gln-amc can be accomplished in a single coupling step in the solution phase, followed by deprotection. In contrast, the synthesis of Glp-Phe-Gln-AMC is typically performed via a fragment condensation strategy. This involves the separate synthesis of two key fragments:

The dipeptide Glp-Phe-OH .

The C-terminal fragment HBr·H-Gln-AMC .

These two fragments are then coupled together in solution using a condensing agent like DCC to form the final tripeptide substrate.

Furthermore, the choice of coupling chemistry is critical when working with glutamine to avoid adverse side reactions, such as the intramolecular cyclization of the glutamine residue to form a pyroglutamic acid residue. While carbodiimide methods are viable, the use of activated esters , such as those derived from pentafluorophenol, is often preferred for the synthesis of Gln-containing peptides. This method proceeds under milder conditions, which significantly reduces the risk of unwanted side reactions and leads to a purer final product.

This comparative approach highlights how synthetic strategies are adapted to build complexity, moving from a broadly useful but less specific substrate (H-Gln-amc) to a highly selective and efficient research tool (Glp-Phe-Gln-AMC) tailored for a specific enzyme family.

Incorporation of Different Reporter Groups (e.g., AMC vs. pNA)

In the design of synthetic peptide substrates for enzyme assays, the choice of the reporter group is critical for detecting and quantifying enzymatic activity. The reporter moiety is chemically linked to the peptide sequence, typically at the C-terminus via an amide bond. When a specific enzyme cleaves this bond, the reporter group is released, generating a measurable signal. The most common reporter groups used in conjunction with peptide substrates like those containing glutamine are the fluorogenic 7-amino-4-methylcoumarin (AMC) and the chromogenic p-nitroanilide (pNA). clinicaltrialsarena.compentapharm.com

Upon enzymatic cleavage from the peptide, the free AMC molecule exhibits a significant increase in fluorescence, which can be quantified using a fluorometer. iris-biotech.de When conjugated to the peptide, the AMC-amide's fluorescence is substantially quenched, and its excitation and emission wavelengths are shorter (approximately 330/390 nm). iris-biotech.de The release of the free AMC-amine results in a dramatic fluorescence increase and a red-shift in the excitation and emission wavelengths (e.g., λex = 365nm, λem = 440nm), allowing for highly sensitive detection of enzyme activity. clinicaltrialsarena.comiris-biotech.de This high signal-to-noise ratio makes AMC-based substrates particularly valuable for high-throughput screening and for detecting low levels of enzyme activity. clinicaltrialsarena.com

Conversely, p-nitroanilide (pNA) is a chromogenic substrate. clinicaltrialsarena.compentapharm.com The cleavage of the amide bond between the peptide and pNA releases p-nitroaniline. This product is yellow and absorbs light at a wavelength of 405-410 nm. clinicaltrialsarena.compentapharm.com The intensity of the color, which is proportional to the amount of released p-nitroaniline, can be measured with a spectrophotometer. While generally less sensitive than fluorogenic assays, pNA-based assays are robust, cost-effective, and widely used for quantitative analysis of enzyme kinetics and substrate specificity profiling. clinicaltrialsarena.comnih.gov

The selection between AMC and pNA depends on the specific requirements of the assay, such as the desired level of sensitivity, the presence of interfering compounds, and the available detection instrumentation. nih.govresearchgate.net While AMC offers superior sensitivity, potential issues like spectral overlap with other fluorescent molecules must be considered. researchgate.net For instance, the pNA absorbance spectrum can slightly overlap with the emission spectrum of AMC, which may modestly reduce the AMC fluorescence signal when both are present in a mixed assay. researchgate.net

Table 1: Comparison of AMC and pNA Reporter Groups

| Feature | AMC (7-amino-4-methylcoumarin) | pNA (p-nitroanilide) |

|---|---|---|

| Detection Method | Fluorescence Spectroscopy clinicaltrialsarena.com | UV/Visible Absorption Spectroscopy clinicaltrialsarena.com |

| Signal Type | Fluorogenic (emits light upon excitation) pentapharm.com | Chromogenic (develops color) pentapharm.com |

| Typical Wavelengths | Excitation: ~342-365 nm; Emission: ~440 nm clinicaltrialsarena.compentapharm.com | Absorbance: ~405-410 nm clinicaltrialsarena.compentapharm.com |

| Sensitivity | High; suitable for detecting low enzyme concentrations. clinicaltrialsarena.comnih.gov | Moderate; generally lower sensitivity than AMC. nih.gov |

| Principle of Detection | Cleavage releases free AMC, causing a significant increase in fluorescence intensity (up to 700-fold). iris-biotech.de | Cleavage releases yellow p-nitroaniline, leading to increased absorbance. clinicaltrialsarena.comresearchgate.net |

| Common Applications | High-throughput screening, enzyme kinetics, detecting low abundance enzymes. clinicaltrialsarena.comglpbio.com | Routine enzyme assays, substrate specificity profiling, diagnostics. clinicaltrialsarena.comchemimpex.com |

| Interference | Potential for spectral overlap with other fluorescent compounds; fluorescence can be quenched. researchgate.netresearchgate.net | Can be affected by colored compounds in the sample; less sensitive to quenching. nih.gov |

Structural Analysis of this compound Derivatives in Research Contexts

The this compound molecule serves as a fundamental building block for creating more complex and specific substrates for protease research. Structural modifications, primarily through the extension of the peptide chain, are employed to tailor the substrate for specific enzymes, enhancing selectivity and kinetic performance. nih.gov

A key area of research involves designing substrates that mimic the natural cleavage sites of target proteases. For many proteases, specificity is not solely determined by the amino acid at the cleavage site (the P1 position) but also by the preceding amino acids (P2, P3, etc.). nih.gov For example, cysteine peptidases of the C1 papain family often show a preference for a hydrophobic residue, such as phenylalanine (Phe), in the P2 position. nih.gov

In this context, derivatives of H-Gln-AMC have been synthesized to incorporate such specificity-determining residues. A notable example is the synthesis of Glp-Phe-Gln-AMC, where a pyroglutamyl (Glp) and a phenylalanine (Phe) residue are added to the N-terminus of the Gln-AMC core. nih.gov The structure of this derivative can be represented as Glp-Phe-Gln↓AMC, where the arrow indicates the enzymatic cleavage site. nih.gov This modification creates a substrate that is highly efficient and selective for cysteine peptidases like cathepsin L, which effectively recognizes the Phe residue at the P2 position and Gln at P1. nih.gov

Structural analysis and enzyme kinetic studies reveal that these modifications significantly impact substrate performance. When compared to substrates with a different amino acid at the P2 position or simpler substrates, the tailored derivatives show improved kinetic parameters (kcat/KM), indicating higher catalytic efficiency and better enzyme affinity. nih.gov For instance, studies comparing Glp-Phe-Gln-pNA with Glp-Phe-Ala-pNA demonstrated that the glutamine-containing substrate was cleaved with much higher efficiency by C1 family cysteine peptidases. nih.gov

Furthermore, computational docking studies on related systems, such as prostate-specific antigen (PSA), have provided structural insights into why glutamine is a preferred residue for certain enzymes. These studies show that the S1 specificity pocket of PSA can form specific hydrogen bonds with the amide side chain of the glutamine residue, an interaction not possible with other residues, explaining the enzyme's unique ability to cleave after Gln. nih.gov Such structural analyses are crucial for the rational design of highly specific inhibitors and substrates. nih.govsemanticscholar.org

Table 2: Research Findings on this compound and Related Derivatives

| Compound/Derivative | Structural Modification | Research Context and Findings | Citations |

|---|---|---|---|

| H-Gln-AMC | Core substrate | Used as a fluorogenic substrate to measure the activity of glutaminyl cyclase (QC) by detecting the formation of pyroglutamyl-AMC. glpbio.comresearchgate.net | glpbio.comresearchgate.net |

| Glp-Phe-Gln-AMC | Addition of Glp-Phe- at the N-terminus (P3-P2 positions). | Designed as a highly efficient and selective substrate for C1 family cysteine peptidases, such as cathepsin L. The P2 Phe residue is critical for specificity. nih.gov | nih.gov |

| Glp-Phe-Gln-pNA | Addition of Glp-Phe- at the N-terminus; pNA reporter. | Used in comparative studies to show superior cleavage efficiency by cathepsins L and B compared to alanine-containing analogues. Helps in the differential determination of cathepsin activity. nih.gov | nih.gov |

| SSKLQ-aldehyde | Peptide aldehyde inhibitor with Gln at the P1 position. | A peptide aldehyde based on a known PSA cleavage sequence (SSKLQ). The glutamine aldehyde derivative was a modest but highly specific inhibitor of PSA, highlighting the unique S1 pocket of the enzyme. nih.gov | nih.gov |

| γ-N,N-dimethyl Gln derivative aldehyde | Non-cyclizable glutamine aldehyde inhibitor. | Designed to prevent intramolecular cyclization, this derivative showed a nearly 20-fold more potent inhibition of PSA compared to the simple glutamine aldehyde, demonstrating the importance of the side chain's interaction with the S1 pocket. nih.gov | nih.gov |

Enzymatic Characterization and Kinetic Analysis

H-Gln-amc HBr as a Substrate for Glutaminyl Cyclase (QC) Activity

Glutaminyl cyclase (QC) is an enzyme that catalyzes the intramolecular cyclization of N-terminal glutamine residues into pyroglutamic acid (pGlu). glpbio.com this compound is a well-established fluorogenic substrate for measuring the activity of QC enzymes. glpbio.comvwr.com The enzymatic reaction involves the conversion of H-Gln-amc to pyroglutamyl-AMC, which is then typically hydrolyzed by a coupling enzyme, pyroglutamyl aminopeptidase (B13392206), to release the highly fluorescent AMC molecule, enabling real-time quantification of QC activity. glpbio.com

Human glutaminyl cyclase (hQC), also referred to as HsQC, efficiently catalyzes the cyclization of H-Gln-amc. Detailed kinetic studies have been performed to characterize this interaction. At pH 8.0, the Michaelis-Menten constant (KM) for the interaction of hQC with H-Gln-amc has been determined to be 51 ± 3 µM. glpbio.com The turnover number (kcat), which represents the maximum number of substrate molecules converted to product per enzyme molecule per second, was found to be 5.4 ± 0.1 s⁻¹. glpbio.com These parameters underscore the utility of H-Gln-amc as a sensitive substrate for quantifying hQC activity.

| Enzyme | KM (µM) | kcat (s⁻¹) | Reference |

|---|---|---|---|

| Human Glutaminyl Cyclase (hQC) | 51 ± 3 | 5.4 ± 0.1 | glpbio.com |

H-Gln-amc has also been employed to characterize glutaminyl cyclases from oral pathogenic bacteria, including Porphyromonas gingivalis (PgQC), Tannerella forsythia (TfQC), and Prevotella intermedia (PiQC). glpbio.comresearchgate.net Kinetic measurements using this fluorogenic substrate have demonstrated that all three recombinant bacteroidal enzymes exhibit QC activity. researchgate.netresearchgate.net The catalytic activity of PgQC, TfQC, and PiQC can be accurately determined using H-Gln-amc, for instance, at a concentration of 50µM. glpbio.com

The kinetic parameters for these bacteroidal enzymes show distinct differences when compared to the human isoform. researchgate.net

| Enzyme | KM (µM) | kcat (s⁻¹) | kcat/KM (mM⁻¹s⁻¹) | Reference |

|---|---|---|---|---|

| PgQC (Porphyromonas gingivalis) | ~510 | Similar to hQC | ~9% of hQC | researchgate.net |

| TfQC (Tannerella forsythia) | ~1020 | Similar to hQC | ~4% of hQC | researchgate.net |

| PiQC (Prevotella intermedia) | ~510 | ~2x PgQC/TfQC | ~13% of hQC | researchgate.net |

Comparative analysis reveals significant differences in substrate affinity and catalytic efficiency between human and bacteroidal QCs for H-Gln-amc. researchgate.net PgQC and PiQC show an approximately tenfold higher KM value, while TfQC exhibits a 20-fold higher KM value compared to human QC (hQC), indicating a lower affinity for the substrate. researchgate.netresearchgate.net

Kinetic Parameters of Bacteroidal Glutaminyl Cyclases (PgQC, TfQC, PiQC)

This compound as a Substrate for Cysteine Peptidases

While the primary application of H-Gln-amc is in QC assays, substrates containing glutamine at the P1 position are also recognized by certain proteases. Specifically, derivatives like Glp-Phe-Gln-AMC have been developed as substrates for cysteine peptidases.

New substrates with a general formula of Glp-Phe-Gln-X (where X is a reporter group like AMC) have been introduced for assaying peptidases from the C1 papain family. nih.gov These substrates are cleaved with high efficiency by C1 cysteine peptidases, including mammalian cathepsins L and B. nih.gov A key advantage of these glutamine-containing substrates is their selectivity for the C1 family; they are not cleaved by peptidases from other clans, such as serine trypsin-like peptidases. nih.gov This specificity allows for the selective detection of cysteine peptidase activity even in complex multi-enzyme mixtures. nih.gov Cathepsin L, in particular, demonstrates high specific activity with these substrates. nih.gov

Kinetic Constants (kcat, KM, kcat/KM) for Cysteine Peptidase Hydrolysis

Methodologies for Enzyme Kinetic Measurements

Continuous assays are fundamental for measuring enzyme kinetics. For substrates like this compound and its analogs, which release a fluorescent AMC moiety upon cleavage, fluorometric assays are commonly employed. nih.gov These assays are typically performed in microplates, and the fluorescence is measured using a spectrofluorimeter at excitation and emission wavelengths of approximately 355 nm and 440 nm, respectively. nih.gov

The general protocol for such an assay involves preparing a buffer solution, such as Tris-HCl, and solutions of the fluorogenic substrate at varying concentrations. glpbio.com For instance, in the study of glutaminyl cyclase (QC) activity, a 50mM Tris-HCl buffer with 150mM NaCl at pH 8.0 is used. glpbio.com In some assays, an auxiliary enzyme is added. For example, when measuring QC activity with H-Gln-AMC, pyroglutamyl aminopeptidase is added to the reaction mixture. glpbio.com This enzyme hydrolyzes the product of the QC reaction, pyroglutamyl-AMC, to release the fluorescent AMC. glpbio.com The reaction is initiated by the addition of the enzyme of interest, and the increase in fluorescence over time is monitored to determine the initial reaction rate. glpbio.com

The Michaelis-Menten parameters, KM and Vmax, are crucial for characterizing enzyme-substrate interactions. The KM value represents the substrate concentration at which the reaction rate is half of Vmax, and Vmax is the maximum rate of the reaction. graphpad.com These parameters are determined by measuring the initial rates of hydrolysis at various substrate concentrations, typically ranging from 0.05 mM to 0.5 mM. nih.gov

The data obtained are then fitted to the Michaelis-Menten equation using nonlinear regression analysis software. nih.gov Alternatively, linearization methods such as the Lineweaver-Burk or Hanes-Woolf plots can be used to derive KM and Vmax. nih.gov

For example, kinetic measurements of bacteroidal glutaminyl cyclases (QCs) using H-Gln-AMC have been performed. researchgate.net The KM values for Porphyromonas gingivalis QC (PgQC) and Prevotella intermedia QC (PiQC) were found to be approximately tenfold higher than that of human QC (HsQC), while the KM for Tannerella forsythia QC (TfQC) was about 20-fold higher. researchgate.net In another study, H-Gln-AMC was identified as a fluorogenic substrate for QC enzymes with a KM value of 51 ± 3 µM at pH 8.0. glpbio.com

The turnover number, kcat, represents the number of substrate molecules converted to product per enzyme active site per unit of time. graphpad.com It is a measure of the catalytic efficiency of an enzyme. The calculation of kcat requires knowledge of the enzyme concentration ([E]) and the Vmax, as kcat = Vmax / [E]. graphpad.com

For bacteroidal QCs, the kcat values were found to be in a similar range to that of HsQC, with PiQC having a twofold higher turnover number than PgQC or TfQC. researchgate.net Specifically, H-Gln-AMC was reported to have a kcat value of 5.4 ± 0.1 s-1 when used to measure the activity of QC enzymes at pH 8.0. glpbio.com

The specificity constant, kcat/KM, is a measure of how efficiently an enzyme converts a substrate into a product and is a useful parameter for comparing the catalytic efficiency of different enzymes or the preference of an enzyme for different substrates. researchgate.net It is derived from the previously determined kcat and KM values. nih.gov

For bacteroidal QCs, the specificity constants (kcat/KM) for H-Gln-AMC were found to be approximately 4% for TfQC, 9% for PgQC, and 13% for PiQC relative to that of HsQC. researchgate.net In studies with Glp-Phe-Gln-pNA, all tested peptidases showed higher specificity constants compared to the alanine-containing analog, Glp-Phe-Ala-pNA, with plant peptidases, particularly papain, demonstrating the highest constants. frontiersin.org

Table 1: Kinetic Parameters of Various Enzymes with H-Gln-AMC and its Analogs

| Enzyme | Substrate | KM (µM) | kcat (s-1) | kcat/KM (mM-1s-1) | Source |

|---|---|---|---|---|---|

| Glutaminyl Cyclase (QC) | H-Gln-AMC | 51 ± 3 | 5.4 ± 0.1 | Not Reported | glpbio.com |

| P. gingivalis QC (PgQC) | H-Gln-AMC | ~10-fold > HsQC | Similar to HsQC | ~9% of HsQC | researchgate.net |

| T. forsythia QC (TfQC) | H-Gln-AMC | ~20-fold > HsQC | Similar to HsQC | ~4% of HsQC | researchgate.net |

Turnover Number (kcat) Calculations

Mechanistic Investigations of Enzyme-Substrate Interactions

The interaction between an enzyme and its substrate is a complex process that can be investigated through various techniques. For glutaminyl cyclases, the development of inhibitors provides insights into the enzyme's active site and binding mechanisms. researchgate.net Knowledge of the structure of human QC (hQC) substrates and known inhibitors has guided the synthesis of new heterocyclic and peptidomimetic derivatives that can inhibit the enzyme. researchgate.net The evaluation of these inhibitors is often conducted using fluorometric assays, and computational methods like molecular docking and free energy perturbation can be used to estimate the binding mechanism at an atomic level. researchgate.net

Catalytic Mechanisms Involving Glutaminyl Cyclase

H-Gln-AMC serves as a key substrate for measuring the activity of glutaminyl cyclase (QC), an enzyme that catalyzes the intramolecular cyclization of N-terminal glutamine residues into pyroglutamic acid (pGlu). glpbio.com The mechanism involves the conversion of H-Gln-AMC to pyroglutamyl-AMC (pGlu-AMC) with the release of ammonia. In many assay formats, this reaction is coupled with a second enzyme, pyroglutamyl aminopeptidase (pGAP), which then hydrolyzes pGlu-AMC to release the fluorescent product, AMC. glpbio.comacs.org This two-step process allows for the continuous monitoring of QC activity. acs.org

Kinetic studies using H-Gln-AMC have revealed differences in the enzymatic characteristics of QCs from various organisms. For instance, glutaminyl cyclases from the oral pathogenic bacteria Porphyromonas gingivalis (PgQC), Prevotella intermedia (PiQC), and Tannerella forsythia (TfQC) exhibit significantly higher Kм values compared to human glutaminyl cyclase (HsQC), indicating a lower affinity for the H-Gln-AMC substrate. nih.govresearchgate.net However, the catalytic turnover rates (kcat) are in a similar range, with PiQC showing a twofold higher turnover number than PgQC or TfQC. nih.govresearchgate.net Consequently, the catalytic efficiencies (kcat/Kм) of these bacterial enzymes for H-Gln-AMC are notably lower than that of the human enzyme. nih.govresearchgate.net

| Enzyme | Kм (µM) | kcat (s⁻¹) | kcat/Kм (mM⁻¹s⁻¹) | Source |

|---|---|---|---|---|

| Human QC (HsQC) | 51 ± 3 | 5.4 ± 0.1 | 105.9 | glpbio.com |

| P. gingivalis QC (PgQC) | ~510 | ~5.4 | ~9.5 | nih.govresearchgate.net |

| P. intermedia QC (PiQC) | ~510 | ~10.8 | ~13.8 | nih.govresearchgate.net |

| T. forsythia QC (TfQC) | ~1020 | ~5.4 | ~4.2 | nih.govresearchgate.net |

Elucidation of Cleavage Mechanisms by Cysteine Peptidases

H-Gln-AMC and its derivatives are also instrumental in studying the cleavage mechanisms of cysteine peptidases, particularly those belonging to the C1 papain family. nih.gov These enzymes operate via a characteristic acyl-transfer mechanism. The process is initiated by a nucleophilic attack on the substrate's peptide bond by the deprotonated thiol group of the active site cysteine residue. hzdr.de This attack forms a tetrahedral intermediate, which then collapses to release the C-terminal portion of the substrate (in this case, the fluorescent AMC group) and forms a covalent acyl-enzyme intermediate. hzdr.de The final step is the hydrolysis of this intermediate by a water molecule, which regenerates the free enzyme and releases the N-terminal portion of the substrate. hzdr.de

The specificity of these peptidases is largely determined by the interaction of the substrate's amino acid residues with the enzyme's binding pockets (S subsites). nih.gov Substrates containing a glutamine residue in the P1 position (the residue N-terminal to the scissile bond) have been developed to selectively assay for C1 family cysteine peptidases. nih.gov Research has shown that substrates like Glp-Phe-Gln-AMC are cleaved with high efficiency and selectivity by cysteine peptidases such as cathepsins L and B, while not being hydrolyzed by serine peptidases. nih.gov The efficiency of hydrolysis is significantly higher for these Gln-containing substrates compared to analogous substrates containing alanine (B10760859) (Ala) in the P1 position, highlighting the importance of the P1 residue for enzyme recognition and catalysis. nih.gov

| Enzyme | Substrate | Relative Specific Activity (%) | Source |

|---|---|---|---|

| Human Cathepsin L | Glp-Phe-Gln-pNA | 100 | nih.gov |

| Glp-Phe-Ala-pNA | 25 | ||

| Human Cathepsin B | Glp-Phe-Gln-pNA | 100 | nih.gov |

| Glp-Phe-Ala-pNA | 50 | ||

| Papain | Glp-Phe-Gln-pNA | 100 | nih.gov |

| Glp-Phe-Ala-pNA | 14 |

Note: Data presented for the chromogenic p-nitroanilide (pNA) analogs, which demonstrate the same principle of P1-position specificity as AMC-conjugated substrates.

Influence of Active Site Architecture on Substrate Hydrolysis

The catalytic efficiency of an enzyme is profoundly influenced by the specific three-dimensional architecture of its active site. numberanalytics.com The shape, size, and chemical properties of the active site's binding pockets and catalytic residues dictate substrate specificity and the rate of hydrolysis. numberanalytics.com Studies on enzymes that hydrolyze AMC-conjugated substrates provide clear examples of this principle.

The Ubiquitin Carboxy-terminal Hydrolase (UCH) family of cysteine proteases, for instance, possesses a highly conserved glutamine residue within its active site. nih.gov This glutamine is positioned analogously to a key glutamine residue in papain. nih.gov To investigate its role, researchers performed site-directed mutagenesis, replacing this glutamine with an alanine. The resulting mutant enzymes showed a significantly reduced rate of hydrolysis of the fluorogenic substrate Ub-AMC compared to their wild-type counterparts. nih.gov This finding suggests that the active site glutamine is critical for catalytic efficiency, likely contributing to the stabilization of the transition state by participating in the electropositive character of the "oxyanion hole," which stabilizes the negative charge that develops on the substrate's carbonyl oxygen during catalysis. nih.gov

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| L-Glutamine 7-amido-4-methylcoumarin hydrobromide | This compound |

| 7-amino-4-methylcoumarin (B1665955) | AMC |

| pyroglutamic acid | pGlu |

| pyroglutamyl-AMC | pGlu-AMC |

| Glp-Phe-Gln-AMC | |

| Glp-Phe-Ala-pNA | |

| Glp-Phe-Gln-pNA | |

| Ubiquitin-7-amino-4-methylcoumarin | Ub-AMC |

| Alanine | Ala |

Applications in Biological Pathway Elucidation and Enzyme Regulation Research

Investigation of Glutaminyl Cyclase Function in Biological Systems

Glutaminyl cyclase (QC) is a crucial enzyme involved in the post-translational modification of peptides and proteins. H-Gln-AMC is a commonly used fluorogenic substrate for measuring QC activity. glpbio.com The enzyme catalyzes the cyclization of the N-terminal glutamine of H-Gln-AMC into pyroglutamyl-AMC. This product is then cleaved by pyroglutamyl aminopeptidase (B13392206), releasing the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC), which allows for the quantification of QC activity. glpbio.com

Glutaminyl cyclase (QC) is a zinc-dependent enzyme that plays a critical role in the post-translational modification of a variety of peptides and proteins by catalyzing the intramolecular cyclization of N-terminal glutamine residues to form pyroglutamate (B8496135) (pGlu). edpsciences.orgresearchgate.net This process, known as pyroglutamylation, is essential for the maturation and stability of numerous biologically active molecules. edpsciences.orgdergipark.org.tr The formation of the pGlu residue can protect peptides and proteins from degradation by aminopeptidases, thereby prolonging their biological activity. edpsciences.orguj.edu.pl

QC and its isoenzyme (isoQC) are involved in the maturation of various hormones, neuropeptides, and chemokines. edpsciences.orgdergipark.org.tredpsciences.org For instance, QC-catalyzed pyroglutamylation is a key step in the synthesis of hormones like thyrotropin-releasing hormone (TRH) and gonadotropin-releasing hormone (GnRH). edpsciences.orgdergipark.org.tr It also plays a role in the inflammatory response by modifying chemokines such as CCL2 (also known as MCP-1) and CX3CL1 (fractalkine). nih.govportlandpress.comnih.gov The conversion of the N-terminal glutamine to pGlu on these chemokines is important for their stability and effective interaction with their receptors. nih.gov In the context of disease, QC is implicated in the pathology of Alzheimer's disease through the generation of pyroglutamylated amyloid-beta (Aβ) peptides, which exhibit increased aggregation propensity and neurotoxicity. edpsciences.orgacs.orgnih.gov

The measurement of QC activity in cerebrospinal fluid (CSF) has been a subject of investigation, particularly in the context of neurological diseases like Alzheimer's disease (AD) and multiple sclerosis (MS). glpbio.comnih.gov In one study, QC activity was measured in the CSF of patients with probable AD and compared to a control group. nih.gov The findings indicated a trend towards decreased QC activity with the progression of AD. nih.gov Furthermore, the study revealed strong correlations between QC activity and the levels of Aβ peptides (Aβ38 and Aβ40) as well as several mediators of angiogenesis in both AD patients and controls. nih.govnih.gov This suggests that QC activity in the CSF could serve as a potential biomarker and that molecules whose levels correlate with its activity might be useful for monitoring the response to QC-inhibiting therapies. nih.govnih.gov

In a separate investigation involving patients with multiple sclerosis, H-Gln-AMC was utilized as a fluorescent substrate to detect QC activity in CSF. glpbio.com The study reported a slight, though not statistically significant, increase in QC activity in MS patients. glpbio.com The reliable analysis of proteins and enzymes in CSF is supported by the use of quality control materials, such as pooled CSF samples or commercial controls, to ensure the precision and accuracy of the measurements. bio-rad.com

The catalytic activity of enzymes like glutaminyl cyclase is significantly influenced by environmental factors, with pH being a critical parameter. For H-Gln-AMC, a study determined its kinetic parameters with a reported Km value of 51 ± 3 µM and a kcat value of 5.4 ± 0.1 s-1 at a pH of 8.0. glpbio.com This indicates that the enzyme's efficiency in converting this substrate is optimal under slightly alkaline conditions. The pH of the surrounding environment can affect the ionization state of amino acid residues in the enzyme's active site and the substrate itself, thereby influencing their interaction and the subsequent catalytic reaction.

Broader environmental factors can also have an indirect impact on biological processes involving QC. For instance, in agricultural settings, factors like water quality and soil composition can affect the health of organisms and potentially influence enzymatic activities at a cellular level. gouv.qc.ca In a manufacturing context, environmental conditions are recognized as one of the factors that can impact the quality of the final product. researchgate.net Similarly, in the workplace, various environmental factors can act as either barriers or facilitators to an individual's participation and performance. nih.gov While these examples are not directly linked to QC activity, they highlight the general principle that the environment plays a crucial role in modulating biological and chemical processes.

Studies on QC Activity in Cerebrospinal Fluid (CSF)

Research on Protease Activity and Specificity Profiling

Fluorogenic substrates, particularly those based on 7-amino-4-methylcoumarin (AMC), are widely used for the rapid and sensitive profiling of protease specificity. nih.govpnas.org The cleavage of the peptide-AMC bond by a protease releases the fluorescent AMC molecule, allowing for continuous monitoring of enzymatic activity. nih.govubiqbio.com This methodology is instrumental in dissecting complex biological pathways and provides a foundation for designing selective enzyme inhibitors and substrates. nih.gov

While H-Gln-AMC is specific for glutaminyl cyclase, related AMC-conjugated substrates are fundamental in assays for other proteases, such as Dipeptidyl Peptidase IV (DPP-IV) and Prolyl Endopeptidase (PEP).

For DPP-IV , a serine exopeptidase that cleaves N-terminal dipeptides with proline or alanine (B10760859) at the penultimate position, the fluorogenic substrate Gly-Pro-AMC is commonly used. promega.comeurofinsdiscovery.comcaymanchem.comabcam.com The enzymatic cleavage of this substrate by DPP-IV releases the fluorescent AMC group, providing a quantitative measure of the enzyme's activity. caymanchem.comabcam.com This assay is crucial in screening for DPP-IV inhibitors, which are a class of drugs used to treat type 2 diabetes by preventing the inactivation of incretin (B1656795) hormones like GLP-1. promega.comabcam.com

| Enzyme | Substrate | Cleavage Principle | Application |

|---|---|---|---|

| Dipeptidyl Peptidase IV (DPP-IV) | Gly-Pro-AMC | Cleavage of the Pro-AMC bond releases fluorescent AMC. caymanchem.comabcam.com | Screening for DPP-IV inhibitors for type 2 diabetes treatment. promega.comabcam.com |

| Prolyl Endopeptidase (PEP) | Z-Gly-Pro-AMC | Hydrolysis by PEP generates highly fluorescent AMC. caymanchem.commedchemexpress.com | Studying PEP activity in various biological contexts, including the central nervous system. nih.gov |

For Prolyl Endopeptidase (PEP) , an enzyme that cleaves peptide bonds on the carboxyl side of proline residues, the fluorogenic substrate Z-Gly-Pro-AMC is frequently employed. caymanchem.commedchemexpress.commedchemexpress.comeurofinsdiscovery.com The hydrolysis of Z-Gly-Pro-AMC by PEP results in the release of AMC, and the resulting fluorescence is used to quantify enzyme activity. caymanchem.commedchemexpress.com This assay is valuable for investigating the role of PEP in various physiological and pathological processes, including its potential involvement in the central nervous system. nih.gov

Distinguishing the activity of a specific enzyme within a complex biological sample, such as a cell lysate or tissue homogenate, presents a significant challenge. Fluorogenic substrates with high specificity are essential tools for this purpose. The unique substrate requirements of different enzymes allow for their individual activities to be assayed even in the presence of other enzymes.

For example, new glutamine-containing substrates have been developed to selectively measure the activity of cysteine peptidases of the C1 papain family, with high efficiency and selectivity over other peptidase clans like serine trypsin-like peptidases. nih.gov By using a combination of selective substrates, it is possible to differentiate between the activities of closely related enzymes. For instance, the combined use of Glp-Phe-Gln-pNA and Z-Arg-Arg-pNA allows for the differential determination of cathepsin L and cathepsin B activity within a mixture. nih.gov

Studies on Allergen Protease Activity (e.g., Der p 1) (via related AMC substrates)

The major house dust mite allergen, Der p 1, is a cysteine protease whose enzymatic activity is intrinsically linked to its allergenicity. mdpi.com Researchers utilize fluorogenic peptide substrates to probe the activity of such proteases. While direct use of H-Gln-AMC for Der p 1 is less documented, related substrates like Boc-Gln-Ala-Arg-AMC are instrumental. mdpi.comnih.gov These substrates are used in continuous rate kinetic assays to measure the catalytic activity of Der p 1. nih.gov Such studies have been crucial in understanding the mechanisms of Der p 1's proteolytic activity, which is known to disrupt epithelial cell junctions, modulate immune responses, and mature other allergens. mdpi.comfrontiersin.orgersnet.org For instance, the proteolytic activity of Der p 1, assessed using these AMC substrates, has been shown to be pH-dependent and can be blocked by specific cysteine protease inhibitors like E-64 and iodoacetamide. mdpi.comnih.gov

Development and Evaluation of Enzyme Inhibitors

H-Gln-AMC HBr is a cornerstone in the development and characterization of inhibitors for enzymes that process glutamine residues, particularly glutaminyl cyclase and other proteases.

Characterization of Glutaminyl Cyclase Inhibitors

Glutaminyl cyclase (QC) is an enzyme implicated in the maturation of various bioactive peptides and has emerged as a therapeutic target for conditions like Alzheimer's disease. acs.orgrsc.org H-Gln-AMC is a widely used fluorogenic substrate for measuring QC activity in vitro. acs.orgrsc.orgglpbio.com In a typical assay, QC converts H-Gln-AMC to pGlu-AMC, which is then cleaved by an auxiliary enzyme, pyroglutamyl aminopeptidase (pGAP), to release the fluorescent AMC molecule. acs.orgrsc.org This coupled assay provides a robust method for screening and characterizing QC inhibitors. acs.orgresearchgate.net Researchers have used this system to determine the inhibitory potency (IC50 values) of newly synthesized compounds, identifying several potent inhibitors with nanomolar efficacy. acs.org

| Compound Group | Linker Length | Potency Relative to Compound 1 | IC50 (nM) |

| Group I (169, 172, 175, 180) | 2-carbon | Similar | ~29.2 |

| Group I (170, 173, 176, 181, 183) | 3-carbon | More potent | 3.7 - 5.7 |

| Group I (171, 174, 177, 182, 184) | 4-carbon | More potent | 3.7 - 5.7 |

Table showing the structure-activity relationship of glutaminyl cyclase inhibitors, where potency was determined using an H-Gln-AMC-based assay. Data is representative of findings in related research. acs.org

Assessment of Protease Inhibitor Potency and Selectivity

Beyond glutaminyl cyclase, AMC-based substrates are fundamental in assessing the potency and selectivity of inhibitors for various proteases. The general principle involves measuring the reduction in the rate of AMC release from a specific substrate in the presence of an inhibitor. This approach allows for the determination of key inhibitory constants (e.g., Ki, IC50). tandfonline.comportlandpress.com For instance, in the development of inhibitors for proteases like matriptase, researchers synthesize substrate-analog inhibitors and evaluate their potency against the target enzyme and other related proteases to determine selectivity. tandfonline.com While a substrate like Boc-Gln-Ala-Arg-AMC is used for some proteases, the underlying methodology of using fluorogenic AMC substrates is a common practice to establish structure-activity relationships and guide the optimization of inhibitor potency and selectivity. nih.govtandfonline.comnih.gov The development of highly selective inhibitors is crucial to minimize off-target effects. asm.org

Mechanistic Studies of Inhibitor Binding (e.g., Molecular Docking, Free Energy Perturbation)

To understand how inhibitors interact with their target enzymes at a molecular level, experimental data from assays using H-Gln-AMC is often complemented by computational methods like molecular docking and free energy perturbation. acs.orgrsc.org In the study of glutaminyl cyclase inhibitors, for example, molecular docking has been used to predict the binding modes of potent inhibitors within the enzyme's active site. acs.orgmdpi.com These computational studies help to rationalize the observed structure-activity relationships from the in vitro inhibition assays. acs.org For instance, docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the inhibitor and active site residues of the enzyme, providing a structural basis for the inhibitor's potency and guiding the design of new, more effective compounds. acs.orgmdpi.com

Compound Names Table

| Abbreviation/Common Name | Full Chemical Name |

| This compound | L-Glutamine 7-amido-4-methylcoumarin hydrobromide |

| AMC | 7-amino-4-methylcoumarin |

| Boc-Gln-Ala-Arg-AMC | N-tert-butoxy-carbonyl-Gln-Ala-Arg–7-amino-4-methyl-coumarin |

| E-64 | (2S,3S)-trans-Epoxysuccinyl-L-leucylamido(4-guanidino)butane |

| pGlu-AMC | pyroglutamyl-7-amino-4-methylcoumarin |

| pGAP | pyroglutamyl aminopeptidase |

| Der p 1 | Dermatophagoides pteronyssinus allergen 1 |

Advanced Methodological Considerations in H Gln Amc Hbr Assays

Optimization of Assay Conditions

The enzymatic cleavage of H-Gln-amc HBr is highly sensitive to the biochemical environment. Proper optimization of buffer composition, pH, and temperature is critical for achieving accurate and reproducible results.

Buffer Composition and pH Optimization for Enzymatic Reactions

The choice of buffer and its pH are fundamental parameters that directly influence enzyme activity. For instance, assays measuring glutaminyl cyclase (QC) activity using H-Gln-amc often utilize a Tris-HCl buffer. A typical buffer preparation involves 50mM Tris-HCl with 150mM NaCl at a pH of 8.0. glpbio.com This mildly alkaline condition is optimal for many QC enzymes, including human glutaminyl cyclase (hQC), which exhibits peak activity at a pH around 8.0. researchgate.net The pH profile of these enzymes often reveals pKa values that indicate the necessity of an uncharged N-terminus on the glutamine residue of H-Gln-amc for efficient enzymatic activity. researchgate.netresearchgate.net

Similarly, assays for other enzymes like dipeptidyl peptidase-IV (DPP-IV) also require specific pH conditions. For DPP-IV, a Tris-HCl buffer at pH 8.0 is commonly used. mdpi.com In contrast, studies involving cysteine peptidases like cathepsins may require more acidic conditions, with optimal activity often observed at pH 5.6 in a universal acetate-phosphate-borate buffer. nih.gov The hydrobromide (HBr) salt form of H-Gln-amc offers an advantage in aqueous buffers, demonstrating 20–30% higher solubility compared to its hydrochloride (HCl) counterpart, which is a critical factor for in vitro assays.

Below is an interactive table summarizing buffer conditions for various enzymes assayed with related AMC substrates:

| Enzyme | Substrate | Buffer Composition | Optimal pH | Reference |

| Glutaminyl Cyclase (QC) | H-Gln-AMC | 50mM Tris-HCl, 150mM NaCl | 8.0 | glpbio.comresearchgate.net |

| Human QC (hQC) | H-Gln-AMC | 50mM Tris-HCl, 50mM NaCl | 8.0 | researchgate.net |

| Dipeptidyl Peptidase-IV | H-Gly-Pro-AMC·HBr | 100mM Tris-HCl | 8.0 | csic.es |

| Cysteine Peptidases | Glp-Phe-Gln-AMC | 0.1 M Universal acetate–phosphate–borate buffer | 5.6 | nih.gov |

| Cathepsin B | Z-LR-AMC | 50 mM MES, 150 mM NaCl, 0.05% CHAPS, 5 mM DTT | 5.0 | asm.org |

| Thrombin | BOC-PVR-AMC | 50 mM Tris, 100 mM NaCl, 10 mM CaCl₂, 0.005% Tween20 | 7.0 | asm.org |

Temperature Dependence of Reaction Rates

Reaction temperature is another critical parameter that must be carefully controlled in this compound assays. Enzymatic reactions are typically conducted at a constant temperature to ensure consistent reaction rates. For many assays, including those for QC and DPP-IV, temperatures of 30°C or 37°C are standard. glpbio.comcsic.es For example, a protocol for QC activity specifies an incubation at 30°C. glpbio.com Similarly, DPP-IV inhibition assays are often performed at 37°C. mdpi.comcsic.es

It is important to note that while higher temperatures can increase the initial reaction rate, they can also lead to enzyme denaturation or substrate degradation over longer incubation periods. The stability of the this compound substrate itself can be influenced by temperature, with bulkier residues like glutamine potentially reducing thermal stability. Therefore, the chosen temperature represents a balance between achieving a measurable reaction rate and maintaining the integrity of both the enzyme and the substrate throughout the assay. For some applications, reactions are even conducted at temperatures between 0–25°C to manage the balance between the reaction rate and the formation of byproducts.

Role of Auxiliary Enzymes in Complex Assay Systems (e.g., Pyroglutaminyl Aminopeptidase)

In certain assay designs, particularly for measuring the activity of glutaminyl cyclase (QC), an auxiliary enzyme is required. QC catalyzes the cyclization of the N-terminal glutamine of H-Gln-amc to form pyroglutamyl-AMC (pGlu-AMC). glpbio.com This product, however, is not fluorescent. To generate a detectable signal, a second enzyme, pyroglutamyl aminopeptidase (B13392206) (pGAPase), is added to the reaction mixture. glpbio.comresearchgate.net

Pyroglutamyl aminopeptidase specifically cleaves the pGlu-AMC product, releasing the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) moiety. glpbio.com This coupled-enzyme assay allows for the continuous monitoring of QC activity by measuring the increase in fluorescence over time. A typical protocol involves adding approximately 0.5 units of pyroglutamyl aminopeptidase to the reaction. glpbio.com This approach has been successfully used to detect QC activity in various biological samples, including cerebrospinal fluid. glpbio.com

Integration with Chromatographic and Electrophoretic Techniques for Enzyme Analysis

This compound and similar fluorogenic substrates are valuable tools when integrated with separation techniques like chromatography and electrophoresis for the analysis of complex enzyme mixtures. These methods allow for the identification and characterization of specific enzyme activities within a heterogeneous sample.

For instance, after separating proteins from a biological extract using size-exclusion chromatography (e.g., Sephadex G-75), fractions can be assayed with this compound to identify those containing active QC or other targeted peptidases. nih.gov Similarly, high-performance liquid chromatography (HPLC) can be used to separate and purify enzymes or to analyze the products of enzymatic reactions. nih.gov

Polyacrylamide gel electrophoresis (PAGE) is another powerful technique that can be combined with fluorogenic substrates. nih.govcsic.es After electrophoretic separation of proteins under native or denaturing (SDS-PAGE) conditions, the gel can be incubated with a solution containing this compound. Active enzyme bands will cleave the substrate, producing a fluorescent signal that can be visualized under UV light, a technique known as zymography. This method was used to detect proteolytic activity in a multi-enzyme digestive complex using substrates like Glp-Phe-Gln-AMC. nih.gov

Comparative Analysis of Different Detection Methods for Enzyme Activity

The cleavage of this compound releases the fluorophore AMC, which can be quantified to determine enzyme activity. The primary method for this is fluorescence spectrophotometry.

Fluorescence Detection: This is the most common method due to its high sensitivity. AMC has an excitation maximum around 355-380 nm and an emission maximum around 440-460 nm. nih.govasm.org Fluorescence detection is approximately 1,000 times more sensitive than absorbance-based methods, allowing for the detection of very low enzyme concentrations and the use of smaller sample volumes. biocompare.com This high sensitivity and specificity, as only the fluorescent product is measured, lead to more precise and accurate results over a wide range of concentrations. biocompare.com

Absorbance Detection: While less common for AMC-based substrates, absorbance spectrophotometry is another method for quantifying enzymatic reactions, typically used with chromogenic substrates like p-nitroanilide (pNA) analogs (e.g., Glp-Phe-Gln-pNA). nih.gov Absorbance methods are generally less sensitive than fluorescence but can be advantageous due to the lower cost and simpler instrumentation. biocompare.com However, they are more susceptible to interference from other absorbing compounds in the sample.

Mass Spectrometry: For more detailed analysis, mass spectrometry can be employed to identify the exact cleavage products, providing definitive confirmation of the enzymatic reaction. This is particularly useful in complex systems or when characterizing novel enzyme activities. google.comgoogle.com

The choice of detection method depends on the specific requirements of the assay, including the need for sensitivity, the complexity of the sample matrix, and the available instrumentation. For most applications involving this compound, fluorescence detection remains the gold standard due to its superior sensitivity and specificity. biocompare.com

Future Research Directions and Unexplored Applications

Potential for H-Gln-amc HBr in Discovering Novel Enzyme Activities

The specificity of this compound for enzymes that recognize and cleave N-terminal glutamine residues makes it an excellent probe for discovering novel enzyme activities in complex biological systems. While its use is well-documented for known enzymes like glutaminyl cyclases from various organisms including Porphyromonas gingivalis, its application in functional genomics and enzyme discovery remains a promising and underexplored area. glpbio.comresearchgate.net

Researchers can employ this compound to screen uncharacterized protein libraries or complex biological lysates from diverse organisms. The detection of AMC fluorescence would indicate the presence of an enzyme capable of processing a glutamine residue at the P1 position. This approach could lead to the identification of:

Novel proteases or peptidases with a substrate preference for glutamine.

Enzymes with previously unknown secondary activities.

Orthologs of known glutamine-specific enzymes in newly sequenced organisms.

For instance, studies have used H-Gln-AMC to characterize QC activity in bacteria, highlighting how this substrate can confirm enzymatic function in heterologously expressed proteins. researchgate.netresearchgate.net This same principle can be applied to screen for entirely new enzymes in various pathological and physiological contexts, such as identifying novel proteases involved in cancer metabolism or neurodegenerative diseases.

Development of Higher Throughput Screening Methodologies

The robust fluorogenic signal generated upon cleavage of this compound makes it inherently suitable for high-throughput screening (HTS) assays to identify enzyme inhibitors. The straightforward "mix-and-measure" nature of the assay, where the release of fluorescent AMC is monitored over time, is readily adaptable to multi-well plate formats. glpbio.com

Future developments in HTS methodologies using this compound could focus on:

Miniaturization and Automation: Adapting assays to 384-well or 1536-well plate formats to reduce reagent costs and increase screening capacity.

Multiplexing: Combining this compound with other fluorogenic substrates that have distinct spectral properties to simultaneously screen for inhibitors of multiple proteases.

Cell-Based HTS: Developing cell-based assays where this compound can penetrate cells to measure intracellular enzyme activity, providing a more physiologically relevant screening environment.

A typical HTS protocol involves incubating the target enzyme with a library of potential inhibitor compounds before adding this compound. glpbio.com The rate of fluorescence increase is measured, and a reduction in this rate indicates inhibitory activity. This method has been effectively used to screen for inhibitors of glutaminyl cyclase. researchgate.net

| Parameter | Description | Example Value |

| Assay Buffer | The buffer system used to maintain optimal pH and ionic strength for the enzyme. | 50 mM Tris-HCl, 150 mM NaCl, pH 8.0 glpbio.com |

| Substrate Conc. | The concentration of this compound used in the assay. | Typically around the Km value (e.g., 50 µM) glpbio.com |

| Enzyme Conc. | The concentration of the target enzyme. | ~50 nM glpbio.com |

| Detection | The excitation and emission wavelengths for the released AMC fluorophore. | Excitation: ~380 nm, Emission: ~450 nm |

| Plate Format | The type of microtiter plate used for the screening. | 96-well or 384-well black plates mdpi.com |

This table presents typical parameters for a high-throughput screening assay using this compound.

Advanced Structural Biology Studies of Enzyme-H-Gln-amc HBr Complexes

Understanding the precise molecular interactions between an enzyme and its substrate is fundamental for rational drug design. While kinetic studies with this compound are common, there is a significant opportunity for advanced structural biology studies to elucidate the binding mode of this substrate. researchgate.net

Future research should aim to solve the crystal or cryo-EM structures of various proteases, particularly glutaminyl cyclases, in complex with H-Gln-AMC or a non-hydrolyzable analog. Such structures would provide invaluable atomic-level details about:

The specific residues in the enzyme's active site that recognize the glutamine side chain and the AMC group.

The conformational changes the enzyme undergoes upon substrate binding.

The catalytic mechanism of amide bond cleavage.

This structural information would be critical for designing highly potent and selective inhibitors. In the absence of direct structural data, molecular dynamics (MD) simulations can be employed to model the interaction between an enzyme and the substrate, providing insights into the binding dynamics. nih.gov These computational approaches, guided by kinetic data from this compound assays, can accelerate the structure-based design of novel therapeutics.

Applications in Quantitative Proteomics and Activity-Based Probes

This compound serves as an excellent starting point for the development of sophisticated chemical tools for quantitative proteomics, specifically in the form of activity-based probes (ABPs). ABPs are molecules that covalently bind to the active site of specific enzymes, allowing for their detection, quantification, and identification from complex proteomes. nih.govnih.gov

The peptide sequence "Gln" can be incorporated into an ABP scaffold, which typically consists of three parts: a recognition element (the Gln peptide), a reactive group or "warhead" (e.g., acyloxymethyl ketone, AOMK) that forms a covalent bond with an active site residue, and a reporter tag (e.g., biotin (B1667282) or a fluorophore) for detection and enrichment. nih.gov

The development of a Gln-based ABP derived from this compound would enable:

Activity-Based Protein Profiling (ABPP): Quantifying the activity levels of specific glutamine-processing enzymes directly in native biological systems.

Target Identification and Validation: Identifying the specific enzyme targets of small molecule inhibitors discovered in HTS campaigns.

Functional Characterization: Interrogating the functional state of proteases in disease models, for example, by comparing active enzyme profiles in healthy versus cancerous tissues. researchgate.net

The specificity demonstrated by this compound for enzymes like QC suggests that a corresponding ABP could offer high selectivity, minimizing off-target labeling and providing a clearer picture of the functional proteome. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the key chemical characteristics of H-Gln-amc HBr, and how are they experimentally verified?

- Answer : this compound’s structure can be characterized via elemental analysis (e.g., Br and H percentages ), isotopic patterns, and spectroscopic methods (NMR, FTIR). For example, hydrogen bromide (HBr) in the compound exhibits a 1.25% hydrogen content and distinct isotope distributions . Experimental protocols should include purity verification (e.g., HPLC) and comparison with reference spectra. Ensure reproducibility by detailing synthesis steps, solvent systems, and purification methods in line with journal guidelines .

Q. How can researchers design experiments to study the stability of this compound under varying conditions?

- Answer : Stability studies require controlled variables (pH, temperature, light exposure). Use accelerated degradation tests (e.g., 40°C/75% RH for 6 months) and monitor decomposition products via LC-MS. Include negative controls and validate analytical methods per ICH guidelines. Document deviations and statistical confidence intervals .

Q. What are the common synthetic pathways for this compound, and how are yields optimized?

- Answer : Synthesis often involves coupling H-Gln (glutamine) with AMC (7-amino-4-methylcoumarin) using HBr as a catalyst. Optimize yields by adjusting stoichiometry (e.g., 1:1.2 molar ratio of H-Gln to AMC) and reaction time (24–48 hrs at 25°C). Report byproducts and purification yields (e.g., column chromatography) to enable replication .

Advanced Research Questions

Q. How can kinetic rate constants for HBr-mediated reactions in this compound be derived from thermodynamic data?

- Answer : Use the Arrhenius equation to relate activation energy () and rate constants () across temperatures. Tabulate experimental values (e.g., from UV-Vis kinetics) and compare with thermodynamic predictions using Gibbs free energy () calculations. Address discrepancies by evaluating non-idealities (e.g., solvent effects) . For Markovnikov/anti-Markovnikov additions, analyze regioselectivity via computational methods (DFT) .

Q. What methodologies resolve contradictions in this compound’s reaction mechanisms reported across studies?

- Answer : Conduct systematic reviews (Cochrane criteria ) to aggregate data. Compare reaction conditions (e.g., solvent polarity, HBr concentration) and employ sensitivity analysis to identify outliers. Validate hypotheses via kinetic isotope effects (KIE) or stereochemical probes (e.g., chiral HPLC) .

Q. How should researchers design a robust statistical model for fNIRS-like data analysis in this compound studies?

- Answer : Apply a General Linear Model (GLM) with hemodynamic response functions (e.g., canonical HRF for HbO/HbR signals). Include confound regressors (physiological noise) and validate using bootstrapping or cross-validation. Reference SPM-fNIRS protocols for matrix specification and hypothesis testing .

Q. What frameworks ensure ethical and feasible research questions for novel this compound applications?

- Answer : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) . For example, a study on this compound’s protease inhibition might align with FINER by addressing gaps in enzyme kinetics (novelty) while ensuring ethical synthesis protocols. Pair with PICO (Population, Intervention, Comparison, Outcome) for clinical relevance .

Methodological Notes

- Data Contradictions : Cross-validate findings using orthogonal techniques (e.g., mass spectrometry + NMR) and report confidence intervals .

- Reproducibility : Adhere to Beilstein Journal guidelines: disclose all experimental details in supplementary materials, including raw datasets and code .

- Literature Gaps : Prioritize recent (post-2020) studies to avoid outdated synthesis methods, and cite primary literature over reviews .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.